molecular formula C17H21ClN4O2 B7162764 N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B7162764
M. Wt: 348.8 g/mol
InChI Key: LQENDPCSGCFXDY-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chlorophenyl group and a methyl group, as well as an oxazepane ring with a carboxamide functional group

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-12-10-21(6-7-24-11-12)17(23)19-16-8-13(2)22(20-16)15-5-3-4-14(18)9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQENDPCSGCFXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCOC1)C(=O)NC2=NN(C(=C2)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-chlorophenylhydrazine reacts with 5-methyl-1,3-diketone under acidic conditions to form the desired pyrazole ring.

    Substitution Reaction: The chlorophenyl group is introduced via a substitution reaction, where the pyrazole ring is treated with a chlorinating agent such as thionyl chloride.

    Formation of the Oxazepane Ring: The oxazepane ring is formed by cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-6-methyl-1,4-oxazepane-4-carboxamide: can be compared with other pyrazole and oxazepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. Its dual presence of pyrazole and oxazepane rings, along with the chlorophenyl and carboxamide groups, makes it a versatile compound for various applications.

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